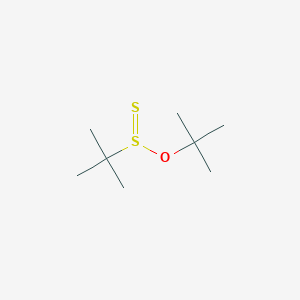

t-Butyl t-butanethiosulfinate

Description

Overview of Thiosulfinate Class in Organic Synthesis and Reactivity

Thiosulfinates are organosulfur compounds characterized by the functional group R-S(O)-S-R'. They represent the initial oxidation products of disulfides and are noted for their unique reactivity. wikipedia.org This class of compounds is found in nature, with allicin (B1665233) from garlic being a well-known example, and they are recognized for a range of biological activities. wikipedia.orgresearchgate.netmdpi.com In organic synthesis, thiosulfonates, which are related to thiosulfinates, are valuable for their ability to react with nucleophiles, electrophiles, and radicals. uantwerpen.be

The reactivity of thiosulfinates is centered around the sulfinyl sulfur, which is susceptible to nucleophilic attack. This reactivity allows for the stereospecific transfer of the sulfinyl group, a key feature in asymmetric synthesis. acs.orgwikipedia.org The stability of thiosulfinates can vary greatly depending on the nature of the R and R' groups. Bulky substituents, such as the t-butyl group, tend to increase the stability of the thiosulfinate, making them easier to handle and study. wikipedia.org

Historical Development of Research on Thiosulfinates

The study of thiosulfinates dates back to the mid-20th century. In 1944, Chester J. Cavallito and his colleagues discovered allicin, a thiosulfinate responsible for the characteristic odor of crushed garlic. wikipedia.org Just a few years later, in 1947, the first synthetic thiosulfinates were reported, prepared by the oxidation of their corresponding disulfides. wikipedia.org

A significant advancement in thiosulfinate chemistry came with the development of methods for their asymmetric synthesis. This was particularly important for creating chiral sulfoxides, which are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The work of Jonathan A. Ellman and his team in the late 1990s was pivotal in this area, introducing tert-butanesulfinamide as a versatile chiral auxiliary derived from t-butyl t-butanethiosulfinate. wikipedia.org This development opened up new avenues for the asymmetric synthesis of amines. iupac.org

Rationale for Focused Academic Investigation of this compound

The academic focus on this compound stems from several key properties. Its relative stability, conferred by the sterically demanding t-butyl groups, makes it an ideal model compound for studying the fundamental chemistry of thiosulfinates. wikipedia.org This stability allows for its isolation and characterization, which is often challenging for less sterically hindered thiosulfinates.

Furthermore, this compound is a crucial precursor to enantiomerically pure tert-butanesulfinamide. acs.orgwikipedia.orgresearchgate.net The development of catalytic asymmetric methods for the oxidation of di-tert-butyl disulfide to produce chiral this compound has been a significant achievement. acs.org This process provides a convenient and cost-effective route to this important chiral auxiliary, which has found widespread use in the asymmetric synthesis of amines and other chiral compounds. acs.orgwikipedia.orgresearchgate.net The stereospecific nature of the reactions involving this compound allows for the transfer of chirality with high fidelity, a critical aspect of modern synthetic chemistry. acs.orgresearchgate.net

Scope and Organization of the Research Outline

This article is structured to provide a comprehensive overview of this compound, focusing exclusively on its chemical attributes. The subsequent sections will delve into its chemical and physical properties, methods of synthesis, and its reactivity profile, including thermal decomposition and its role as a precursor to other important chemical entities. The information presented is based on established scientific literature and aims to provide an authoritative and detailed account of this specific compound.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its application and study. These properties are summarized in the following tables.

Table 1: General and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈OS₂ nih.gov |

| Molecular Weight | 194.36 g/mol nih.gov |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Density | Not specified in provided results |

| CAS Number | 67734-35-4 ((R)-(+)-enantiomer) nih.gov, 60011-16-7 ((S)-(+)-enantiomer) nih.gov, 31562-40-0 ((S)-(-)-enantiomer) chemicalbook.com |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹H NMR | In CDCl₃, peaks are observed that are characteristic of the t-butyl groups. orgsyn.org |

| ¹³C NMR | Spectral data is available for related compounds, indicating the chemical environment of the carbon atoms. acs.org |

| Infrared (IR) Spectroscopy | Used to identify the presence of the S=O bond and other functional groups. researchgate.net |

| Raman Optical Activity (ROA) | ROA studies, in conjunction with electronic circular dichroism, have been used to investigate the stereochemistry and conformational properties of chiral this compound. researchgate.net |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of di-tert-butyl disulfide.

Oxidation of Di-tert-butyl Disulfide

The controlled oxidation of di-tert-butyl disulfide is the most common route to this compound. wikipedia.org A significant breakthrough in this area was the development of a catalytic asymmetric oxidation process. This method utilizes hydrogen peroxide as the oxidant in the presence of a vanadium catalyst and a chiral ligand. acs.org This approach allows for the synthesis of enantiomerically enriched this compound with high yields (≥92%) and good enantiomeric excess (91% ee). acs.orgresearchgate.net The use of acetone (B3395972) as a solvent has been shown to be effective for this reaction. iupac.org

Reactivity and Transformations

The reactivity of this compound is a key area of its academic interest, particularly its thermal decomposition and its role as a precursor in synthesis.

Thermal Decomposition

Upon heating, this compound undergoes decomposition. wikipedia.org Theoretical studies have investigated the pyrolysis pathways of this compound. acs.orgnih.gov The primary decomposition pathway involves a five-membered transition state, leading to the formation of tert-butanethiosulfoxylic acid (t-BuSSOH) and 2-methylpropene. acs.orgnih.gov A minor pathway through a six-membered transition state can produce the branched isomer, tert-butanethiosulfinic acid (t-BuS(OH)S). nih.gov The formation of t-BuSSOH is both thermodynamically and kinetically favored. nih.gov Further decomposition of t-BuSSOH at higher temperatures can lead to other sulfur-containing species. acs.org

Precursor to tert-Butanesulfinamide

One of the most significant applications of this compound is its role as a precursor to tert-butanesulfinamide. acs.orgwikipedia.orgresearchgate.net The reaction of enantiomerically pure this compound with lithium amide in liquid ammonia (B1221849) and tetrahydrofuran (B95107) (THF) results in the stereospecific displacement of the tert-butyl thiolate group, yielding tert-butanesulfinamide with high yield and with inversion of configuration at the sulfur atom. acs.orgiupac.orgresearchgate.net A single recrystallization can provide enantiomerically pure tert-butanesulfinamide. acs.orgresearchgate.net

Precursor to Other Chiral Sulfur Compounds

Enantiomerically pure this compound is a versatile starting material for the synthesis of a variety of other chiral sulfur compounds. It reacts stereospecifically with Grignard reagents, organolithiums, and other nucleophiles to produce enantiomerically pure chiral sulfoxides, sulfinamides, and sulfinimines in good yields. acs.orgresearchgate.net For instance, its reaction with the lithium salt of diethyl methylphosphonate (B1257008) yields a chiral phosphonate (B1237965) sulfoxide, which can be used in Horner-Wadsworth-Emmons reactions to synthesize chiral α,β-unsaturated sulfoxides. semanticscholar.org

Properties

Molecular Formula |

C8H18OS2 |

|---|---|

Molecular Weight |

194.4 g/mol |

IUPAC Name |

tert-butyl-[(2-methylpropan-2-yl)oxy]-sulfanylidene-λ4-sulfane |

InChI |

InChI=1S/C8H18OS2/c1-7(2,3)9-11(10)8(4,5)6/h1-6H3 |

InChI Key |

JMQFHODSPMINOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OS(=S)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for T Butyl T Butanethiosulfinate

Catalytic Asymmetric Oxidation Routes from Di-tert-Butyl Disulfide

The catalytic asymmetric oxidation of di-tert-butyl disulfide presents a primary and efficient pathway for the synthesis of enantioenriched t-butyl t-butanethiosulfinate. This transformation is pivotal as the resulting chiral thiosulfinate is a valuable intermediate for the synthesis of other chiral sulfur-containing compounds. colab.wsacs.org

Vanadyl Bis-acetylacetonate and Chiral Schiff Base Ligand Systems

A highly effective and cost-efficient method for the asymmetric oxidation of di-tert-butyl disulfide involves the use of a catalytic system composed of vanadyl bis-acetylacetonate (VO(acac)₂) and a chiral Schiff base ligand. acs.orgacs.org This system utilizes hydrogen peroxide as the stoichiometric oxidant, making it an environmentally benign choice. colab.ws The reaction can be performed on a large scale, yielding this compound in high yields (≥92%) and with excellent enantiomeric excess (91% ee). colab.wsacs.org

The chiral Schiff base ligand is typically derived from the condensation of a chiral amino alcohol, such as tert-leucinol, with a salicylaldehyde derivative, for instance, 3,5-di-tert-butylsalicylaldehyde. acs.org The combination of VO(acac)₂ and this ligand forms a chiral catalyst in situ that directs the stereochemical outcome of the oxidation. acs.org The reaction proceeds by the transfer of an oxygen atom from hydrogen peroxide to one of the sulfur atoms of the disulfide, mediated by the chiral vanadium complex. acs.org

A typical procedure involves dissolving the chiral ligand, VO(acac)₂, and di-tert-butyl disulfide in a suitable solvent, followed by the slow addition of aqueous hydrogen peroxide. acs.org The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy. acs.org It is noteworthy that under these conditions, the resulting this compound is stable and does not undergo further oxidation. acs.org

Interactive Data Table: Catalytic Asymmetric Oxidation of Di-tert-Butyl Disulfide

| Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| VO(acac)₂ / Chiral Schiff Base | H₂O₂ | Acetone (B3395972) | ≥92 | 91 | colab.wsacs.org |

| VO(acac)₂ / Ligand 3 | H₂O₂ | Biphasic | 89 | 91 | acs.org |

Note: Ligand 3 is derived from tert-leucinol and 3,5-di-tert-butylsalicylaldehyde. acs.org

Biocatalytic Approaches via Cyclohexanone (B45756) Monooxygenase

While the primary focus of the provided information is on chemical catalysis, biocatalytic methods represent a growing field in asymmetric synthesis. For the oxidation of sulfides, enzymes such as cyclohexanone monooxygenase (CHMO) have demonstrated potential. Although direct evidence for the use of CHMO in the synthesis of this compound from di-tert-butyl disulfide is not explicitly detailed in the provided search results, the principle of enzymatic oxidation of sulfur compounds is well-established. These enzymatic systems offer advantages such as high stereoselectivity and mild reaction conditions.

Optimization Strategies for Enantiomeric Excess and Yield

Achieving high enantiomeric excess (ee) and yield is crucial for the practical application of synthetic methods. In the vanadium-catalyzed asymmetric oxidation of di-tert-butyl disulfide, several factors can be optimized.

The choice of solvent plays a significant role in the enantioselectivity of the reaction. acs.org It has been observed that biphasic reaction conditions can be beneficial. acs.org Homogeneous conditions, where the organic cosolvent is fully miscible with the aqueous hydrogen peroxide, have been found to yield a racemic product. acs.org This suggests that the interface between the two phases is critical for achieving high enantioselectivity.

The rate of addition of the oxidant, hydrogen peroxide, is another important parameter. Slow addition of H₂O₂ can help to control the reaction and minimize side reactions, potentially leading to higher yields and enantioselectivity. orgsyn.org

Furthermore, the structure of the chiral Schiff base ligand can be modified to fine-tune the stereochemical outcome. Variations in the amino alcohol or the salicylaldehyde derivative can impact the steric and electronic properties of the catalyst, thereby influencing the enantiomeric excess of the product.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound has been a subject of significant research due to its utility as a chiral building block. The catalytic asymmetric oxidation of di-tert-butyl disulfide using the VO(acac)₂ and chiral Schiff base system is a prominent example of such a synthesis, consistently providing high enantiomeric excess. colab.wsacs.org

Once synthesized, the enantioenriched this compound is chemically and optically stable, particularly when stored at low temperatures (-20 °C). orgsyn.org This stability allows for its use as a precursor in subsequent stereospecific reactions. colab.ws For example, it reacts with a variety of nucleophiles, such as Grignard reagents, organolithiums, and lithium amides, with complete inversion of configuration at the sulfur atom. colab.wsresearchgate.net This stereospecific displacement of the tert-butyl thiolate group allows for the synthesis of a wide range of enantiomerically pure tert-butanesulfinyl compounds, including sulfoxides and sulfinamides. colab.ws

Another approach to obtaining enantiomerically pure this compound is through optical resolution. Racemic this compound has been successfully resolved by forming molecular complexes with (R)-2,2'-dihydroxy-1,1'-binaphthyl ((R)-BINOL). nih.gov This method can achieve very high enantioselectivity (>99% ee). nih.gov The separation is based on the differential solubility of the diastereomeric complexes formed between the enantiomers of the thiosulfinate and the chiral resolving agent. nih.gov

Mechanistic Aspects of this compound Formation Reactions

The mechanism of the vanadium-catalyzed enantioselective oxidation of di-tert-butyl disulfide to this compound has been investigated to understand the source of the high enantioselectivity. acs.org Studies have shown that a 1:2 complex of a vanadium(V) species and the chiral Schiff base ligand is a catalyst precursor. acs.org

The reaction is believed to proceed through an oxygen transfer from a peroxide-vanadium species to one of the sulfur atoms of the disulfide. The chiral environment created by the Schiff base ligands around the vanadium center dictates the facial selectivity of the oxidation, leading to the preferential formation of one enantiomer of the thiosulfinate.

The dramatic effect of the solvent on enantioselectivity points to the existence of a competing, non-selective oxidation pathway. acs.org In biphasic systems, the selective catalytic reaction is favored, while in homogeneous systems, the non-selective pathway may dominate, leading to a racemic product. acs.org

Chemical Reactivity and Mechanistic Pathways of T Butyl T Butanethiosulfinate

Thermal Decomposition and Pyrolysis Pathways

The thermal behavior of t-butyl t-butanethiosulfinate has been the subject of detailed theoretical and experimental investigation, revealing a series of complex decomposition and rearrangement pathways. These studies provide insight into the stability and reactivity of this class of organosulfur compounds under pyrolytic conditions.

Primary Decomposition Mechanisms and Products

Under flash vacuum pyrolysis (FVP) conditions, the primary decomposition of this compound proceeds predominantly through a concerted, unimolecular elimination reaction. researchgate.netnih.gov This process involves a five-membered cyclic transition state, leading to the formation of tert-butanethiosulfoxylic acid and 2-methylpropene. researchgate.netnih.gov This pathway is both kinetically and thermodynamically favored over an alternative route involving a six-membered transition state that would yield the branched isomer, tert-butanethiosulfinic acid. nih.govacs.org The latter has not been observed experimentally, underscoring the preference for the five-membered transition state mechanism. nih.govacs.org

Natural bond orbital (NBO) analysis supports an E1-like mechanism for this primary pyrolysis step. nih.gov The reaction is initiated by the elimination of 2-methylpropene, a common process in the pyrolysis of compounds containing a tert-butyl group. researchgate.netrsc.org

Table 1: Primary Thermal Decomposition Products of this compound

| Product | Chemical Formula | Formation Pathway |

| tert-Butanethiosulfoxylic acid | t-BuSSOH | Elimination via a five-membered transition state researchgate.netnih.gov |

| 2-Methylpropene | C4H8 | Elimination via a five-membered transition state researchgate.netnih.gov |

Secondary Pyrolysis Pathways and Product Formation

At elevated temperatures, the primary product, tert-butanethiosulfoxylic acid, undergoes further decomposition. researchgate.net This secondary pyrolysis leads to the formation of 1-oxatrisulfane isomers, specifically trans-HSSOH and cis-HSSOH, along with a branched isomer, S(SH)OH. researchgate.netnih.gov While the formation rates of these three secondary products are competitive, thermodynamic calculations indicate that the formation of the branched isomer is not favored. researchgate.netnih.gov Among the 1-oxatrisulfane isomers, trans-HSSOH is the most stable. researchgate.netnih.gov

The less stable primary decomposition product, tert-butanethiosulfinic acid, is predicted to also decompose into trans-HSSOH and cis-HSSOH at nearly equal rates, although its initial formation is not experimentally observed. nih.govacs.org

Table 2: Secondary Pyrolysis Products from tert-Butanethiosulfoxylic acid

| Product | Chemical Formula | Relative Stability |

| trans-1-Oxatrisulfane | trans-HSSOH | Most stable secondary product researchgate.netnih.gov |

| cis-1-Oxatrisulfane | cis-HSSOH | Less stable than trans isomer researchgate.netnih.gov |

| Branched 1-Oxatrisulfane | S(SH)OH | Thermodynamically unfavored researchgate.netnih.gov |

Kinetic and Thermodynamic Analysis of Decomposition

The kinetics of the thermal decomposition of this compound have been analyzed using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netnih.gov The low-pressure limit rate constant for the primary decomposition to tert-butanethiosulfoxylic acid and 2-methylpropene has been calculated for a temperature range of 500-800 K. nih.govacs.org

Similarly, the rate constant for the formation of the most stable secondary product, trans-HSSOH, from the decomposition of tert-butanethiosulfoxylic acid has been determined for the temperature range of 800-1500 K. nih.govacs.org These kinetic parameters, derived from computational studies, provide a quantitative understanding of the decomposition process. researchgate.netnih.gov Thermodynamic analyses consistently show that the formation of tert-butanethiosulfoxylic acid is the most favorable primary pathway. nih.govacs.org

Nucleophilic Displacement Reactions Involving the Thiosulfinate Moiety

The sulfur-sulfur bond in this compound is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of chiral sulfinyl compounds. acs.orgacs.org These reactions proceed with stereospecificity, allowing for the transfer of the chiral tert-butanesulfinyl group to various nucleophiles. acs.orgacs.org

Reactions with Lithium Amides for Sulfinamide Synthesis

The reaction of enantioenriched this compound with lithium amides, such as lithium amide (LiNH2) generated in situ in liquid ammonia (B1221849), provides a direct route to tert-butanesulfinamides. acs.orgthieme-connect.com This nucleophilic substitution occurs with complete inversion of configuration at the sulfur center. iupac.org The tert-butyl thiolate acts as a good leaving group in this transformation. acs.org This method is highly efficient, affording the desired sulfinamide in high yield and enantiomeric excess, which can often be further enhanced to enantiopurity through a single recrystallization. acs.orgthieme-connect.com

Table 3: Synthesis of tert-Butanesulfinamide

| Reactant | Reagent | Product | Yield | Enantiomeric Excess (ee) |

| This compound | LiNH2 in liquid NH3/THF | tert-Butanesulfinamide | 91% acs.orgacs.org | >99% after recrystallization thieme-connect.com |

Reactions with Organometallic Reagents for Sulfoxide and Sulfinimine Synthesis

Enantiomerically pure this compound readily reacts with a range of organometallic reagents, including Grignard reagents (RMgX) and organolithium compounds (RLi), in a stereospecific manner. acs.orgacs.org These reactions provide access to enantiomerically pure chiral sulfoxides. acs.orgacs.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic sulfur of the sulfinyl group, displacing the tert-butyl thiolate. acs.org

Furthermore, reactions with lithium imine salts can be employed for the synthesis of chiral sulfinimines. acs.orgacs.org These transformations highlight the versatility of this compound as a chiral building block in asymmetric synthesis. acs.orgacs.org

Table 4: Representative Nucleophilic Displacement Reactions

| Nucleophile | Product Class |

| Grignard Reagents (RMgX) | Chiral Sulfoxides acs.orgacs.org |

| Organolithium Reagents (RLi) | Chiral Sulfoxides acs.orgacs.org |

| Lithium Imine Salts | Chiral Sulfinimines acs.orgacs.org |

Stereospecificity and Inversion of Configuration in Nucleophilic Additions

The reactivity of chiral this compound is characterized by high stereospecificity in nucleophilic substitution reactions at the sulfinyl sulfur atom. When enantiomerically pure this compound reacts with a nucleophile, the reaction proceeds with a complete inversion of configuration at the sulfur center. nih.goviupac.org This compound is recognized as an excellent precursor for a variety of chiral tert-butanesulfinyl compounds precisely because it undergoes stereospecific nucleophilic displacement of the tert-butyl thiolate group. researchgate.netacs.org

The mechanism involves the nucleophile attacking the electrophilic sulfinyl sulfur atom from the side opposite to the tert-butylthiolate leaving group. This backside attack leads to a trigonal bipyramidal intermediate or transition state. The incoming nucleophile and the leaving group occupy the apical positions, resulting in the observed inversion of the stereochemical configuration.

A prominent example is the reaction of enantiomerically pure this compound with lithium amide (LiNH₂) in liquid ammonia and tetrahydrofuran (B95107) (THF). acs.org This reaction produces tert-butanesulfinamide with a complete inversion of configuration at the sulfur atom. iupac.org The high degree of stereochemical control is a key feature of this compound's utility in asymmetric synthesis. The resulting tert-butanesulfinamide can often be obtained in high enantiomeric purity after a single recrystallization. researchgate.netacs.org This predictable stereochemical outcome underscores the value of this compound as a chiral building block.

The stereospecific nature of these nucleophilic additions is not limited to nitrogen nucleophiles. Similar inversion of configuration is observed when it reacts with other nucleophiles, such as organometallic reagents. researchgate.netacs.org This consistent stereochemical pathway allows for the synthesis of a wide array of enantiomerically pure sulfur compounds. researchgate.net

Role in Carbon-Sulfur Bond Forming Reactions

This compound is a valuable reagent for the creation of new carbon-sulfur (C–S) bonds, particularly for synthesizing chiral sulfoxides. researchgate.net The electrophilic nature of the sulfinyl sulfur atom allows it to react readily and stereospecifically with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. researchgate.netacs.org These reactions serve as a powerful alternative to the traditional Andersen method for preparing chiral sulfoxides. acs.org

When enantiomerically pure this compound is treated with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the nucleophilic alkyl or aryl group attacks the sulfinyl sulfur. This attack displaces the tert-butyl thiolate anion as the leaving group, forming a new C–S bond and generating a chiral sulfoxide. The reaction proceeds stereospecifically with inversion of configuration at the sulfur center. researchgate.net

This method provides access to a diverse range of enantiomerically pure tert-butyl sulfoxides in good yields. acs.org The predictability and high fidelity of this chirality transfer make this compound a cornerstone in the asymmetric synthesis of sulfinyl compounds. researchgate.netacs.org

Table 1: Synthesis of Chiral Sulfoxides via C-S Bond Formation This table is interactive. You can sort and filter the data.

| Nucleophile Type | Example Reagent | Product Type | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Grignard Reagents | R-MgX | Chiral tert-Butyl Sulfoxide | Inversion of Configuration | Good | researchgate.net, acs.org |

Electrophilic Reactivity Profiles

The chemical behavior of this compound is dominated by the electrophilic character of its sulfinyl sulfur atom. This sulfur is susceptible to attack by a wide range of nucleophiles, making the compound a versatile precursor in organic synthesis. researchgate.netacs.org The reactivity profile can be categorized by its reactions with nitrogen, carbon, and oxygen nucleophiles.

The compound serves as an excellent electrophile in reactions that displace the tert-butyl thiolate leaving group. acs.org This reactivity is fundamental to its application in synthesizing other chiral sulfinyl derivatives. researchgate.net

Reactivity with Nitrogen Nucleophiles: this compound reacts cleanly with amide anions. For instance, its reaction with lithium amide (LiNH₂) or other lithium amides proceeds readily to form the corresponding sulfinamides. researchgate.netacs.org These reactions are highly stereospecific, occurring with complete inversion of configuration. iupac.org

Reactivity with Carbon Nucleophiles: As detailed in the previous section, the compound shows significant electrophilic reactivity towards carbon nucleophiles like Grignard reagents and organolithiums. acs.org This reactivity is crucial for forming C-S bonds to produce chiral sulfoxides. researchgate.net

Reactivity with Other Nucleophiles: The electrophilic sulfur center also reacts with lithium imine salts to provide enantiomerically pure sulfinimines in good yields. researchgate.netacs.org While reactions with oxygen nucleophiles are less commonly cited for this specific thiosulfinate, the general reactivity pattern of related sulfinyl compounds suggests that alcohols could also act as nucleophiles under appropriate activation conditions to form sulfinate esters. researchgate.net

The predictable and stereospecific nature of these reactions with various nucleophiles highlights the well-defined electrophilic profile of this compound, establishing it as a key electrophilic sulfur reagent in asymmetric synthesis.

Table 2: Electrophilic Reactions of this compound This table is interactive. You can sort and filter the data.

| Nucleophile Class | Specific Nucleophile | Product Class | Reference |

|---|---|---|---|

| Nitrogen | Lithium Amide (LiNH₂) | Sulfinamides | researchgate.net, acs.org, iupac.org |

| Nitrogen | Lithium Imine Salts | Sulfinimines | researchgate.net, acs.org |

| Carbon | Grignard Reagents (R-MgX) | Sulfoxides | researchgate.net, acs.org |

Theoretical and Computational Studies of T Butyl T Butanethiosulfinate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in understanding the electronic structure and bonding characteristics of t-butyl t-butanethiosulfinate. unipd.itfortunejournals.com High-level quantum chemical methods are utilized to analyze the energetics and kinetics of its pyrolysis pathways. researchgate.net These calculations provide insights into the fundamental properties of the molecule, which are essential for interpreting its reactivity. unipd.it

Theoretical studies have been performed on the low-pressure thermal decomposition pathways of this compound using various levels of theory, including CCSD(T)/cc-pV(D+d)Z//B3LYP/6-311++G(2d,2p), CCSD(T)/cc-pV(D+d)Z//PBEPBE/6-311++G(2d,2p), and G3B3. nih.gov These methods, rooted in wavefunction theory, offer a systematic way to approach the exact solution of the many-electron Schrödinger equation, providing a detailed picture of electron correlation effects. cecam.org

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has been widely applied to investigate the reaction mechanisms and energetics of this compound. researchgate.netnih.gov DFT calculations offer a plausible explanation for the most likely reaction mechanism, suggesting that the initial step in its thermal decomposition is a 1,3-H shift with a simultaneous ring opening. researchgate.net The B3LYP functional, a hybrid functional that mixes GGA with exact Hartree-Fock exchange, is a common choice for these types of investigations due to its reliability in predicting energetic features of reaction mechanisms. nih.gov

Systematic theoretical studies on the thermal decomposition pathways have been conducted using DFT methods. nih.gov These calculations have been used to explore both primary and secondary pyrolysis reactions. nih.gov For instance, DFT computations have been used to propose mechanisms for the thermal reactions of related compounds under Flash Vacuum Thermolysis (FVT) conditions. researchgate.net

The application of DFT allows for the calculation of molecular properties such as energies, thermodynamic data, geometries, and charge distributions, which are crucial for understanding reaction pathways. fu-berlin.de

Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of reaction pathways for this compound involves the modeling of transition states and the use of Intrinsic Reaction Coordinate (IRC) analysis. researchgate.net A transition state is the point of highest energy along a reaction pathway, and its identification is key to understanding the mechanism. fu-berlin.de IRC calculations are then performed to confirm that a located transition state indeed connects the reactants and products of interest by following the minimum energy path. iastate.edu

For the pyrolysis of this compound, the primary decomposition is proposed to proceed through a five-membered transition state, leading to the formation of tert-butanethiosulfoxylic acid and 2-methylpropene. nih.gov Another pathway involving a six-membered transition state has also been identified. nih.gov Optimization of transition states and subsequent IRC calculations have shown a single reaction route for similar substrates. researchgate.net The IRC analysis helps in visualizing the reaction path in mass-weighted Cartesian coordinates. iastate.edu

In-depth analysis of the mechanism through IRC, reaction force, and reaction electronic flux plots reveals that even in a concerted, one-step reaction, the process can be divided into distinct events. amelica.org

Application of RRKM Theory for Rate Constant Calculations in Pyrolysis

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to calculate the rate constants for the unimolecular decomposition pathways of this compound. nih.gov This statistical theory is used to predict the rates of chemical reactions under various conditions. sci-hub.box

Based on experimental observations and theoretical predictions, the pyrolysis channels are categorized as primary and secondary reactions, with rate constants calculated using RRKM theory. nih.gov For the primary decomposition, the low-pressure limit rate constant has been determined. nih.govacs.org Similarly, the rate constant for the formation of the most stable secondary product, trans-HSSOH, has also been calculated at low pressure. nih.govacs.org These calculations are performed over the experimental temperature range to provide a detailed kinetic analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bond Order and Mechanistic Insights

Natural Bond Orbital (NBO) analysis is a powerful tool used to gain insights into the bonding and mechanism of reactions involving this compound. nih.gov NBO analysis transforms the complex wavefunction into a localized form that corresponds to the familiar Lewis structure elements of bonds and lone pairs. uni-muenchen.de

A bond-order analysis using Wiberg bond indexes, obtained from NBO calculations, has been used to predict the mechanism of the primary and secondary pyrolysis of this compound. nih.gov This analysis suggests that the pyrolysis occurs via an E1-like mechanism. nih.gov NBO analysis provides a quantitative measure of delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

Conformational Analysis using Computational Methods

Computational methods are employed to perform conformational analysis of this compound, which is crucial for understanding its stereochemistry and reactivity. researchgate.net The conformational dependence of parameters like Raman optical activity (ROA) provides a way to probe the conformation around the S-S bond. researchgate.net

For flexible molecules, identifying the lowest-energy conformer is essential for accurate thermochemical calculations. chemrxiv.org Computational protocols can be used to generate and rank conformers based on their energies. chemrxiv.orgupenn.edu For chiral sulfur compounds like this compound, the combination of experimental techniques like ROA and electronic circular dichroism with DFT calculations is warranted to obtain reliable conformational information. researchgate.net

Table of Calculated Rate Constants for the Pyrolysis of this compound nih.govacs.org

| Reaction Pathway | Rate Constant (k) | Temperature Range (K) |

| Primary Decomposition to t-BuSSOH and C4H8 | k(1)(0) = 4.67 × 10(−6)T(−4.67) exp(−11.64 kcal mol(−1)/RT) cm3 mol(−1) s(−1) | 500-800 |

| Secondary Decomposition to trans-HSSOH | k(3)(0) = 5.49 × 10(28)T(−10.70) exp(−36.22 kcal mol(−1)/RT) cm3 mol(−1) s(−1) | 800-1500 |

Advanced Spectroscopic Characterization and Stereochemical Analysis of T Butyl T Butanethiosulfinate

Raman Optical Activity (ROA) for Chiral Discrimination and Conformational Studies

Raman Optical Activity (ROA) spectroscopy has proven to be a powerful tool for the stereochemical analysis of chiral molecules in solution, and its application to t-butyl t-butanethiosulfinate has yielded significant insights. A notable study in this area has utilized ROA in conjunction with density functional theory (DFT) calculations to investigate the conformational preferences and chiral discrimination of this compound. huji.ac.ilcolumbia.edunih.gov

The research highlights that the S-S linkage in this compound is a key structural feature that gives rise to strong ROA signals. The couplings between the two tertiary carbon atoms across this disulfide bond are particularly effective in generating large ROA intensities, which are sensitive to the conformation around the S-S bond. huji.ac.ilcolumbia.edunih.gov This conformational dependence of the ROA parameters provides a unique spectroscopic handle for probing the rotational state about this bond. huji.ac.ilcolumbia.edunih.gov

The study underscores the capability of ROA to sense the subtle conformational nuances of chiral sulfur compounds, making it a suitable candidate for their stereochemical investigation. huji.ac.ilcolumbia.edunih.gov For a reliable and comprehensive conformational analysis, the simultaneous use of ROA and Electronic Circular Dichroism (ECD) is recommended. huji.ac.ilcolumbia.edunih.gov While detailed spectral data and specific ROA band assignments from the primary literature are not fully available here, the findings clearly demonstrate the utility of ROA in the conformational analysis of this compound.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, is a cornerstone technique for determining the absolute configuration of chiral molecules. In the context of this compound, ECD has been employed alongside ROA to provide a more complete picture of its stereochemistry. huji.ac.ilcolumbia.edunih.gov

The combination of ECD and ROA, supported by DFT calculations, has been shown to be a robust approach for extracting reliable conformational information and, by extension, for assigning the absolute configuration of the chiral sulfur center. huji.ac.ilcolumbia.edunih.gov The electronic transitions associated with the chromophores within the molecule give rise to characteristic ECD spectra, the sign and intensity of which are directly related to the molecule's three-dimensional structure.

While the specific ECD spectra and the detailed correlation to the absolute configuration of this compound are found within the full research articles, the available information confirms that the synergy between ECD and ROA is crucial for a confident stereochemical assignment. huji.ac.ilcolumbia.edunih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Structural and Conformational Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Dynamic and Conformational Studies (beyond basic identification)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of organic molecules. While standard ¹H and ¹³C NMR are routinely used for the basic identification of this compound, advanced NMR techniques offer the potential to delve deeper into its dynamic and conformational properties.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which are invaluable for determining the relative spatial arrangement of atoms and thus the preferred conformation of the molecule in solution. Dynamic NMR (DNMR) spectroscopy, on the other hand, can be used to study the kinetics of conformational exchange processes, such as rotation around single bonds.

However, based on the available literature, detailed and specific high-resolution NMR studies focusing on the dynamic and conformational analysis of this compound are not extensively documented. While the principles of these advanced NMR methods are well-established for conformational studies of organic molecules, their specific application to unravel the conformational intricacies of this compound has not been a subject of widespread publication.

X-ray Crystallography and Diffraction Studies of Molecular Complexes and Derivatives

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including absolute configuration. While obtaining suitable single crystals of this compound itself may be challenging, its complexation with other molecules can facilitate crystallization and structural determination.

A significant study in this area reports the facile optical resolution of this compound through molecular complexation with (R)-2,2'-dihydroxy-1,1'-binaphthyl ((R)-BINOL). The mechanism of chiral discrimination and the structures of the resulting diastereomeric complexes were investigated using X-ray analysis. This research represents the first example of the resolution of a thiosulfinate through such a method.

The X-ray analysis revealed that in the less-soluble complex, the (R)-BINOL and (R)-t-butyl t-butanethiosulfinate self-assemble into a linear supramolecular structure. In contrast, the more-soluble complex consists of a simple bimolecular complex between (R)-BINOL and (S)-t-butyl t-butanethiosulfinate, formed through a stronger hydrogen bond. This work underscores the crucial role of hydrogen bonding as the driving force for the effective resolution of the enantiomers of this compound. While the detailed crystallographic data such as bond lengths and angles are contained within the full scientific publication, the study provides definitive evidence of the solid-state structure of these diastereomeric complexes.

Applications in Asymmetric Organic Synthesis

Precursor for Enantiomerically Pure tert-Butanesulfinamides

One of the most critical applications of t-butyl t-butanethiosulfinate is its function as a direct precursor to enantiomerically pure tert-butanesulfinamide. nih.gov This transformation is a cornerstone of the widely used Ellman methodology for asymmetric amine synthesis. The synthesis begins with the enantioselective oxidation of di-tert-butyl disulfide, which produces the chiral this compound intermediate. iupac.org

Synthesis of Chiral Sulfoxides and Sulfinimines

Enantiomerically pure this compound is a valuable intermediate for the stereospecific synthesis of other important chiral sulfinyl compounds, including sulfoxides and sulfinimines. nih.govacs.org The thiosulfinate undergoes facile and stereospecific displacement reactions with a variety of carbon and nitrogen nucleophiles.

Reaction of the chiral thiosulfinate with organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) provides access to enantiomerically pure tert-butyl sulfoxides in good yields. acs.org The reaction proceeds with the nucleophile attacking the sulfinyl sulfur, displacing the tert-butylthiolate leaving group and creating a new sulfur-carbon bond with retention of configuration at the sulfur center.

Similarly, treatment of this compound with lithium amides or lithium imine salts leads to the formation of enantiomerically pure sulfinamides and sulfinimines, respectively. acs.org These reactions are also highly stereospecific, allowing the chirality established in the thiosulfinate to be transferred efficiently to the product molecules. acs.org This methodology provides a direct and reliable route to these valuable chiral building blocks from a common precursor. nih.govacs.org

Utilization in the Asymmetric Synthesis of Chiral Amines

The primary application stemming from this compound is the asymmetric synthesis of chiral amines, which is enabled by the use of its derivative, tert-butanesulfinamide. nih.govnih.gov Chiral amines are fundamental components of numerous natural products, pharmaceutical agents, and other bioactive molecules. iupac.org The methodology developed by Ellman, which uses tert-butanesulfinamide as a chiral ammonia (B1221849) equivalent, has become a standard and reliable strategy for their preparation. wikipedia.orgnih.gov

The general three-step process is as follows:

Condensation : tert-Butanesulfinamide is condensed with a non-chiral aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine (sulfinimine). nih.govnih.gov These sulfinimines are notably more stable towards hydrolysis than typical imines but are highly reactive towards nucleophiles. wikipedia.org

Nucleophilic Addition : The sulfinimine is then treated with a nucleophile, such as a Grignard reagent or an organolithium compound. The bulky tert-butanesulfinyl group acts as a powerful chiral directing group, controlling the facial approach of the nucleophile to the C=N bond and resulting in a highly diastereoselective addition. wikipedia.orgnih.gov

Cleavage : The tert-butanesulfinyl group is readily removed from the resulting sulfinamide product by simple treatment with acid (e.g., HCl in an alcohol solvent), liberating the desired chiral primary or secondary amine with high enantiomeric purity. iupac.orgwikipedia.org

This approach has been successfully applied to the synthesis of a vast range of enantioenriched amines, including α-branched amines, amino acids, and amino alcohols. iupac.org

Role as a Chiral Auxiliary in Stereoselective Transformations

The tert-butanesulfinyl group, derived from this compound, serves as an outstanding chiral auxiliary in a multitude of stereoselective transformations. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

The effectiveness of the tert-butanesulfinyl group as an auxiliary is due to several key factors:

High Stereodirecting Ability : Its steric bulk effectively shields one face of the reactive intermediate (typically a sulfinimine), leading to high diastereoselectivity in nucleophilic additions. nih.gov

Ease of Installation and Removal : It can be easily attached to aldehydes and ketones and subsequently cleaved under mild acidic conditions without racemization of the newly formed stereocenter. nih.gov

Availability : Both enantiomers of the parent tert-butanesulfinamide are readily accessible from this compound, allowing for the synthesis of either enantiomer of the target amine. iupac.org

Beyond nucleophilic additions to imines, tert-butanesulfinamide has been employed in cycloadditions, reductions, and Mannich-like reactions, consistently providing high levels of stereocontrol. nih.gov Its reliability and versatility have established it as one of the most important chiral auxiliaries in modern asymmetric synthesis. nih.govnih.gov

Table 2: Diastereoselectivity in Nucleophilic Additions to N-tert-Butanesulfinyl Imines

| Aldehyde/Ketone Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Benzaldehyde | Phenylmagnesium bromide | >99:1 | wikipedia.org |

| Isobutyraldehyde | Phenylmagnesium bromide | 98:2 | wikipedia.org |

| Acetophenone | Ethylmagnesium bromide | 94:6 | harvard.edu |

Integration into Multistep Total Synthesis Strategies

The robustness and high stereoselectivity associated with the use of this compound-derived auxiliaries have led to their integration into complex, multistep total syntheses of natural products and pharmaceutical agents. The ability to reliably install a chiral amine center is a crucial step in the construction of many biologically active molecules.

For example, tert-butanesulfinamide has been utilized as a key component in an asymmetric synthesis of cetirizine, an antihistamine drug, where it facilitates the stereoselective addition of a Grignard reagent to an aldehyde. wikipedia.org Another application is in the stereoselective synthesis of mexiletine, an antiarrhythmic drug, and its structural analogs. In this synthesis, a chiral tert-butanesulfinamide is used to convert precursor ketones into the target chiral amines via a two-step condensation-reduction sequence. ca.gov These examples underscore the practical utility of this methodology in constructing enantiomerically pure molecules of medicinal importance.

Stereochemical Resolution and Chiral Discrimination Studies

Optical Resolution by Molecular Complexation (e.g., with BINOL)

The optical resolution of racemic t-Butyl t-butanethiosulfinate has been effectively accomplished by forming molecular complexes with (R)-2,2'-dihydroxy-1,1'-binaphthyl, commonly known as (R)-BINOL. nih.gov This process represents the first documented resolution of a thiosulfinate. nih.gov The procedure results in high enantioselectivity, yielding this compound with an enantiomeric excess (ee) greater than 99%. nih.gov

The fundamental principle of this resolution lies in the differential solubility of the diastereomeric complexes formed between the chiral resolving agent, (R)-BINOL, and the individual enantiomers of this compound. One diastereomeric complex is significantly less soluble than the other, allowing for its selective crystallization and subsequent separation.

Mechanism of Chiral Discrimination in Diastereomeric Complex Formation

The mechanism of chiral discrimination between the enantiomers of this compound by (R)-BINOL is a nuanced process driven by molecular recognition and the formation of distinct supramolecular structures. nih.gov Infrared (IR) and X-ray analyses of the diastereomeric complexes have elucidated the structural differences that underpin this discrimination. nih.gov

In the less-soluble complex, the (R)-BINOL and the (R)-enantiomer of this compound self-assemble into a linear supramolecular structure. nih.gov Conversely, the more-soluble complex consists of (R)-BINOL and the (S)-enantiomer of this compound, which form a simpler bimolecular complex. nih.gov This structural divergence is key to the differential solubility and, consequently, the successful resolution of the enantiomers.

A critical component of this molecular recognition is the formation of hydrogen bonds. In the more-soluble complex, a single, stronger hydrogen bond is observed between the (R)-BINOL and the (S)-t-Butyl t-butanethiosulfinate. nih.gov

Factors Influencing Enantioselectivity in Resolution Processes

The primary driving force for the effective resolution and high enantioselectivity observed in this process is hydrogen bonding. nih.gov The nature and strength of the hydrogen bonds formed between the chiral resolving agent and the individual enantiomers dictate the stability and solubility of the resulting diastereomeric complexes.

The distinct hydrogen bonding patterns in the two diastereomeric complexes lead to their different solubilities, which is the basis for the separation. The formation of a well-ordered, less-soluble supramolecular assembly for one diastereomer allows for its selective removal from the solution, thereby enriching the remaining solution in the other diastereomer. This highlights the critical role of specific intermolecular interactions in achieving high levels of enantioselectivity.

| Parameter | Less-Soluble Complex | More-Soluble Complex |

| Components | (R)-BINOL and (R)-t-Butyl t-butanethiosulfinate | (R)-BINOL and (S)-t-Butyl t-butanethiosulfinate |

| Structure | Linear supramolecule | Simple bimolecular complex |

| Primary Interaction | Self-assembly | One stronger hydrogen bond |

Structure Reactivity Relationship Studies of T Butyl T Butanethiosulfinate and Its Analogues

Influence of Steric and Electronic Effects on Reactivity

The reactivity of t-butyl t-butanethiosulfinate is significantly governed by the steric bulk and electronic properties of its tertiary-butyl groups. These factors influence the accessibility of the electrophilic sulfur atom and the stability of the molecule and any reaction intermediates.

Steric Effects: The most prominent feature of this compound is the presence of two bulky t-butyl groups. This significant steric crowding, or steric hindrance, physically obstructs the approach of nucleophiles to the electrophilic sulfur-sulfinyl center. libretexts.orgchemrxiv.org In reactions that follow mechanisms like the S N 2 pathway, where a nucleophile performs a backside attack, this hindrance dramatically decreases the reaction rate. libretexts.org The t-butyl groups act as "steric shields," making it difficult for other molecules to access the reactive S-S(O) bond.

Research comparing various thiosulfinates has demonstrated this principle. For instance, studies have shown that thiosulfinates with highly branched alkyl groups, such as a tert-butyl group, exhibit the weakest biological or chemical activity. nih.gov This reduced reactivity is directly attributed to the steric hindrance impeding the interaction with target molecules, such as the thiol groups in proteins. researchgate.net In contrast, thiosulfinates with linear, less bulky alkyl chains, like n-pentyl thiosulfinate, are found to be significantly more effective. nih.gov

| Thiosulfinate Analogue | Alkyl Group Structure | Steric Hindrance | Observed Relative Reactivity/Activity |

|---|---|---|---|

| t-Butyl ethyl thiosulfinate | Branched (tert-butyl) | High | Weakest among tested analogues nih.gov |

| Allicin (B1665233) (Diallyl thiosulfinate) | Linear, Unsaturated (allyl) | Low | High nih.gov |

| n-Pentyl thiosulfinate | Linear (n-pentyl) | Low | Most effective among tested analogues nih.gov |

Electronic Effects: The electronic nature of the thiosulfinate functional group, -S(O)-S-, is key to its reactivity. The oxygen atom is strongly electron-withdrawing, which polarizes the S-S bond and creates a partial positive charge on the sulfinyl sulfur atom, making it an electrophilic center susceptible to nucleophilic attack. nih.govresearchgate.net

The t-butyl groups attached to the sulfur atoms exert an electronic influence primarily through an inductive effect. Alkyl groups are known to be weakly electron-donating. This electron-donating nature can slightly reduce the electrophilicity of the adjacent sulfur atom by pushing electron density towards it. pharmacy180.com This effect, however, is generally considered secondary to the powerful steric hindrance imposed by the t-butyl groups. The insertion of t-butyl groups into molecular structures is known to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be attributed to hyperconjugation or electrostatic effects, thereby influencing the molecule's electronic behavior and reactivity. nih.gov While the electron-donating effect might slightly temper reactivity, the dominant factor in the case of this compound remains the overwhelming steric bulk.

Comparative Analysis with Other Thiosulfinates and Organosulfur Compounds

To fully appreciate the unique reactivity profile of this compound, it is useful to compare it with other thiosulfinates and related organosulfur compounds.

Comparison with Other Thiosulfinates: The reactivity of thiosulfinates varies widely depending on the nature of the R groups. A classic example for comparison is allicin (diallyl thiosulfinate), the well-known compound from garlic. Allicin is highly reactive, in part because its allyl groups are small, imposing minimal steric hindrance. nih.gov Furthermore, the chemistry of the allyl group itself can contribute to subsequent reactions. In contrast, this compound is far less reactive due to the steric shielding previously discussed. nih.gov While allicin readily reacts with thiols like cysteine and glutathione (B108866), this compound would be expected to react much more slowly under the same conditions. Simpler analogues like dimethyl thiosulfinate or diethyl thiosulfinate, with even smaller alkyl groups, also exhibit greater reactivity than their t-butyl counterpart. nih.gov

Comparison with Other Organosulfur Compounds: The thiosulfinate group is one of several important functional groups in organosulfur chemistry. Its reactivity can be benchmarked against related structures.

Disulfides (R-S-S-R): Thiosulfinates are generally more reactive towards nucleophiles than their corresponding disulfides. The presence of the sulfinyl oxygen in thiosulfinates makes the sulfur atom more electrophilic and susceptible to attack. britannica.com

Thiols (R-SH): Thiols are nucleophilic, whereas the sulfur atom in this compound is electrophilic. The characteristic reaction of thiosulfinates is their interaction with thiols to form mixed disulfides. researchgate.net

Sulfenic Acids (R-SOH): Sulfenic acids are often transient, highly reactive intermediates formed during the decomposition of thiosulfinates or the oxidation of thiols. tandfonline.comnih.gov The reactivity of this compound is lower than that of a typical sulfenic acid.

| Functional Group | General Structure | Typical Reactivity Profile | Reactivity Relative to Thiosulfinates |

|---|---|---|---|

| Thiol | R-SH | Nucleophilic; readily oxidized | Reacts with thiosulfinates |

| Disulfide | R-S-S-R | Undergoes thiol-disulfide exchange; reducible | Less electrophilic/reactive |

| Thiosulfinate | R-S(O)-S-R | Highly electrophilic at sulfinyl sulfur; reacts with thiols | (Reference) |

| Sulfenic Acid | R-SOH | Highly reactive, transient intermediate | Generally more reactive and unstable |

Rational Design of New Analogues based on Reactivity Profiles

The principles of structure-activity relationships (SAR) allow for the rational design of new molecules with desired reactivity. drugdesign.org By understanding how steric and electronic effects modulate the reactivity of this compound, new analogues can be conceptually designed to have either enhanced or diminished reactivity. mdpi.commdpi.com

Designing for Increased Reactivity: To create more reactive analogues, modifications would focus on reducing steric hindrance and/or increasing the electrophilicity of the sulfur center.

Reduce Steric Hindrance: Replacing one or both t-butyl groups with smaller alkyl groups (e.g., methyl, ethyl) or linear chains (e.g., propyl) would open up the reactive center to nucleophilic attack, predictably increasing the reaction rate. libretexts.org

Increase Electrophilicity: Introducing electron-withdrawing groups into the alkyl chain could further enhance the partial positive charge on the sulfinyl sulfur. For example, replacing a methyl group on the t-butyl moiety with a trifluoromethyl group would create a strong inductive pull, making the compound more reactive. pharmacy180.com

Designing for Decreased Reactivity (Increased Stability): Conversely, to design more stable analogues that are less prone to reaction, one could amplify the features that make this compound relatively unreactive.

Increase Steric Hindrance: While t-butyl is already bulky, introducing even larger groups could further decrease reactivity.

Modulate Electronic Effects: Incorporating stronger electron-donating groups could slightly decrease the electrophilicity of the sulfur atom, contributing to lower reactivity.

This approach allows chemists to fine-tune the chemical properties of thiosulfinates for specific applications, balancing the need for reactivity with the desire for stability.

| Design Goal | Structural Modification (Example) | Effect on Steric/Electronic Properties | Predicted Outcome on Reactivity |

|---|---|---|---|

| Increase Reactivity | Replace t-butyl with methyl | Greatly reduces steric hindrance | Significant increase |

| Increase Reactivity | Replace t-butyl with allyl | Reduces steric hindrance; introduces unsaturation | Significant increase |

| Increase Reactivity | Incorporate an electron-withdrawing group (e.g., CF₃) | Increases electrophilicity of sulfur via inductive effect | Moderate to significant increase |

| Decrease Reactivity | Incorporate a stronger electron-donating group | Decreases electrophilicity of sulfur via inductive effect | Slight to moderate decrease |

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The study of t-butyl t-butanethiosulfinate has led to several significant advancements in the field of sulfur chemistry. A primary contribution is its establishment as an excellent precursor for a wide range of enantiomerically pure tert-butanesulfinyl compounds. acs.org Its reaction with various nucleophiles, such as lithium amides, Grignard reagents, and organolithiums, proceeds stereospecifically to yield valuable chiral sulfinamides, sulfoxides, and sulfinimines. acs.orgacs.org This has made it a cornerstone in the synthesis of auxiliaries like tert-butanesulfinamide. nih.gov

Another major contribution was the development of efficient methods for its enantioselective synthesis. The first catalytic asymmetric oxidation of di-tert-butyl disulfide, using a vanadium catalyst in combination with a chiral Schiff base ligand and hydrogen peroxide as the oxidant, was a landmark achievement, providing the thiosulfinate in high yield and enantiomeric excess. acs.orgacs.org

In the realm of physical organic chemistry, this compound has served as a model compound for advanced spectroscopic studies. Investigations using Raman Optical Activity (ROA) and electronic circular dichroism (ECD), combined with density functional theory (DFT) calculations, have provided deep insights into the conformation and stereochemistry of chiral sulfur compounds, particularly the nature of the S-S bond. nih.govwur.nl

Despite these contributions, challenges remain. The compound's thermal stability is limited, and it can undergo gradual decomposition at room temperature. Furthermore, its application has been almost exclusively confined to its role as a synthetic intermediate. A significant challenge is to expand its utility into other areas of chemical science, leveraging its unique structural and reactive properties.

| Area of Contribution | Specific Finding or Application | Significance |

|---|---|---|

| Asymmetric Synthesis | An optically stable precursor to enantiopure tert-butanesulfinyl compounds (sulfoxides, sulfinamides). acs.orgacs.orgnih.gov | Provides reliable access to valuable chiral building blocks and auxiliaries used in pharmaceutical and chemical synthesis. |

| Synthetic Methodology | Development of catalytic asymmetric oxidation of di-tert-butyl disulfide. acs.org | Established a convenient, cost-effective, and scalable route to enantiomerically enriched thiosulfinate. acs.org |

| Spectroscopy & Stereochemistry | Model compound for Raman Optical Activity (ROA) and Electronic Circular Dichroism (ECD) studies. nih.govwur.nl | Advanced the understanding of chiroptical properties and conformational analysis of molecules containing S-S bonds. semanticscholar.org |

| Reaction Mechanisms | Subject of detailed computational studies on its thermal decomposition (pyrolysis) pathways. nih.gov | Elucidated the complex unimolecular reactions, transition states, and products involved in its thermal degradation. |

Potential for Novel Synthetic Methodologies

Current state-of-the-art syntheses of enantiopure this compound rely on two main strategies: catalytic asymmetric oxidation and enzymatic resolution. The vanadium-catalyzed oxidation of di-tert-butyl disulfide is highly effective, providing the product with high enantiomeric excess (91% ee) on a large scale. acs.orgacs.org An alternative green chemistry approach utilizes a cyclohexanone (B45756) monooxygenase enzyme to catalyze the asymmetric oxidation of the disulfide, yielding enantiomerically pure (R)-t-butyl t-butanethiosulfinate. nih.gov

Future research could focus on developing new catalytic systems that offer improved efficiency, lower catalyst loading, or utilize more environmentally benign oxidants. Exploring different transition metals and ligand architectures could lead to catalysts with enhanced selectivity and activity. Furthermore, the application of continuous flow chemistry could offer better control over reaction parameters for the oxidation process, potentially improving safety and yield. The expansion of biocatalytic methods, using either isolated enzymes or whole-cell systems, represents another promising avenue for a more sustainable synthesis.

Emerging Applications in Advanced Materials or Catalysis

To date, the scientific literature has not reported direct applications of this compound in the fields of advanced materials or catalysis. Its use has been predominantly as a transient intermediate in organic synthesis. However, its chemical properties suggest several potential future applications.

The thiosulfinate functional group, with its sulfur and oxygen atoms, could potentially act as a novel ligand for transition metal catalysts. The synthesis of ligands incorporating this moiety could open new avenues in asymmetric catalysis. The steric bulk of the tert-butyl groups is a well-known feature used to impart kinetic stability, which could be exploited in ligand design to create specific catalytic pockets. wikipedia.org

In materials science, the compound could be explored as a precursor for sulfur-containing polymers or for surface modification. The controlled thermal or photochemical decomposition of this compound releases reactive sulfur species. This property could be harnessed to vulcanize polymers, create sulfur-doped carbon materials, or modify the surfaces of metallic or semiconducting nanoparticles.

Directions for Further Theoretical and Spectroscopic Investigations

Significant progress has been made in understanding the structure and decomposition of this compound through spectroscopy and computational chemistry. ROA and ECD have proven to be powerful tools for probing its solution-state conformation. nih.govwur.nlsemanticscholar.org Theoretical studies have systematically mapped the complex pathways of its thermal decomposition. nih.gov

Future spectroscopic work could delve deeper into its dynamics. Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could provide experimental data on conformational changes and rotational barriers. Solid-state NMR could be employed to study the structure of its crystalline forms and its complexes, such as those formed during chiral resolution.

Theoretically, while thermolysis has been well-studied, the photolytic decomposition pathways of this compound remain unexplored. Computational modeling could predict the excited states and fragmentation patterns upon irradiation. Further DFT calculations could be used to model and predict the ROA spectra of new derivatives, aiding in the stereochemical assignment of more complex molecules. Modeling its interactions with nucleophiles could also provide a more refined understanding of the stereospecificity of its substitution reactions.

| Technique | Key Findings | Future Directions |

|---|---|---|

| Raman Optical Activity (ROA) | Provides detailed information on the conformation around the S-S bond; large ROA signals are generated by couplings between the two tertiary carbon atoms. nih.govwur.nl | Study of new derivatives; combined experimental and theoretical analysis to determine the absolute configuration of related chiral sulfur compounds. |

| Electronic Circular Dichroism (ECD) | Used in conjunction with ROA to obtain reliable conformational information. semanticscholar.org | Investigate solvent effects on conformation; study chiroptical properties of charge-transfer complexes. |

| Computational Chemistry (DFT, etc.) | Elucidated primary and secondary pyrolysis pathways, identifying a five-membered transition state leading to tert-butanethiosulfoxylic acid as the major route. nih.gov | Model photochemical decomposition pathways; calculate theoretical ROA/ECD spectra for new derivatives; investigate transition states for nucleophilic substitution reactions. |

| Nuclear Magnetic Resonance (NMR) | 1H NMR shows characteristic singlets for the two distinct tert-butyl groups. | Variable-temperature NMR to study conformational dynamics; solid-state NMR to analyze crystal packing and complexes. |

Prospects for New Derivative Chemistry and Biological Probes (excluding therapeutic/clinical)

The existing chemistry of this compound already demonstrates its utility as a platform for creating derivatives. Its reaction with a wide array of carbon and nitrogen nucleophiles has produced an extensive library of chiral sulfoxides and sulfinamides. acs.org

Future work in derivative chemistry could involve modifying the alkyl backbone itself. Replacing one or both tert-butyl groups with other functional handles could tune the compound's stability, reactivity, and physical properties. For example, introducing chromophores or fluorophores could lead to new chiroptical materials.

A particularly promising, yet unexplored, area is the development of biological probes for non-clinical applications. The thiosulfinate functional group is known to react readily with thiols. This inherent reactivity could be harnessed to create probes for detecting reactive cysteine residues in proteins or for quantifying glutathione (B108866) levels in in vitro biochemical assays. By synthesizing a derivative of this compound that contains a reporter tag (e.g., a fluorophore, a biotin (B1667282) molecule, or a spin label), researchers could create novel tools for chemical biology research, aimed at studying redox processes and protein function in a laboratory setting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.